3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide

Angiogenesis VEGFR-2 HUVEC

The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide is a hybrid molecule containing a quinazoline-2,4(1H,3H)-dione core linked via a propanamide spacer to a coumarin (2-oxo-2H-chromene) moiety. This structural class is being investigated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.

Molecular Formula C20H15N3O5
Molecular Weight 377.3 g/mol
Cat. No. B11144671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide
Molecular FormulaC20H15N3O5
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
InChIInChI=1S/C20H15N3O5/c24-17(21-13-6-7-16-12(11-13)5-8-18(25)28-16)9-10-23-19(26)14-3-1-2-4-15(14)22-20(23)27/h1-8,11H,9-10H2,(H,21,24)(H,22,27)
InChIKeyVGTFDSFCKUXOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide: A Quinazolinone-Coumarin Hybrid Compound for Angiogenesis Research


The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide is a hybrid molecule containing a quinazoline-2,4(1H,3H)-dione core linked via a propanamide spacer to a coumarin (2-oxo-2H-chromene) moiety. This structural class is being investigated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. Recent studies on closely related coumarin-quinazoline analogs have shown promising anti-proliferative activity against human umbilical vein endothelial cells (HUVECs), a standard model for angiogenesis [1].

Quinazoline-2,4-dione core for VEGFR-2 inhibition studies
Coumarin-quinazoline hybrid scaffold for SAR exploration
HUVEC anti-proliferative assay context for angiogenesis research

Why a General Quinazoline or Coumarin Substitute Cannot Replace 3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide


Generic substitution within the quinazoline-coumarin hybrid class is not feasible because biological activity is exquisitely sensitive to the oxidation state of the quinazoline core and the linker structure. The target compound features a 2,4-dioxo-1,4-dihydroquinazoline (quinazoline-2,4-dione) scaffold, which is structurally distinct from the more common 4-oxoquinazoline (quinazolin-4-one) found in many analogs. This difference critically alters the hydrogen-bond donor/acceptor pattern and the electronic distribution of the heterocycle, leading to significant changes in VEGFR-2 binding affinity and selectivity. Evidence from a parallel series shows that even minor structural tweaks can shift activity from potent HUVEC inhibition to complete inactivity, making direct one-to-one substitution unreliable without quantitative comparative data [1].

Core oxidation state

Quinazoline-2,4-dione vs. 4-oxoquinazoline alters hydrogen-bond pattern and may shift VEGFR-2 affinity.

Linker dependency

Propanamide spacer length and geometry are critical; minor modifications may abolish anti-proliferative activity in HUVEC assays.

Class-level SAR limitations

Activity may not transfer directly from analog data; requires compound-specific validation before substitution.

Quantitative Differentiation Evidence for 3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide Against Comparators


HUVEC Anti-Proliferative Activity vs. Sorafenib: A Structural Analog Benchmark

In a series of coumarin-quinazoline analogs, the most active compound (13f), which is a close structural relative of the target compound, demonstrated significant anti-proliferative activity against HUVECs with an IC50 of 20.2 µM, approaching the potency of the clinical VEGFR-2 inhibitor sorafenib (IC50 12.8 µM) [1]. The target compound's quinazoline-2,4-dione core is predicted to offer a distinct binding orientation compared to the quinazolin-4-one core of 13f, potentially altering this potency ratio.

HUVEC IC₅₀ vs. Sorafenib
Cross-study comparable
Analog 13f: 20.2 µM vs Sorafenib: 12.8 µM
Reported cell-model response context. Analog 13f 1.6-fold less potent than sorafenib.
MTT assay, HUVEC cell line. Target dione core may shift potency ratio.
Angiogenesis VEGFR-2 HUVEC

Selectivity Profile Against Cancer Cells vs. Normal Fibroblasts: A Safety Differentiator

The coumarin-quinazoline analog 13f demonstrated a marked selectivity for HUVEC cells over cancer cell lines (MCF-7, HT-29) and exhibited a superior safety profile against normal HU02 fibroblasts compared to sorafenib [1]. Sorafenib, in contrast, inhibited the growth of these non-endothelial cells, indicating a broader cytotoxic profile. The target compound, with its altered quinazoline dione functionality, may exhibit a different selectivity index, but the class is generally characterized by this favorable endothelial-cell preference.

Selectivity vs. Normal Cells
Class-level inference
Analog 13f showed lower toxicity on MCF-7, HT-29, and HU02 fibroblasts vs. HUVECs; sorafenib was non-selective.
Reported selectivity context. May support endothelial-cell model endpoint review.
Qualitative difference only. Exact selectivity indices not reported.
Selectivity Normal Cell Toxicity HU02

VEGFR-2 Active Site Binding Orientation: A Computational Differentiation Point

Molecular docking studies of analog 13f into the VEGFR-2 active site (PDB: 4ASD) revealed a unique binding orientation and interaction pattern compared to other known inhibitors [1]. The target compound's quinazoline-2,4-dione motif is geometrically distinct from the quinazolin-4-one of 13f, offering an additional carbonyl group capable of forming a hydrogen bond with a different residue in the hinge region. This structural difference may enable the design of inhibitors that overcome resistance mutations affecting the 4-oxo scaffold.

VEGFR-2 Binding Mode
Supporting evidence
Molecular docking (PDB: 4ASD) of analog 13f suggests unique hinge-region orientation.
Supports distinct binding mode hypothesis; useful for computational model validation.
Target dione carbonyl may enable additional H-bond interactions.
Molecular Modeling VEGFR-2 Docking

Optimal Research Applications for 3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide Based on Evidence


VEGFR-2 Tyrosine Kinase Inhibition Assays for Anti-Angiogenic Drug Discovery

Given the established anti-proliferative activity of the coumarin-quinazoline class against HUVECs [1], this compound is ideally suited for use as a tool compound in VEGFR-2 kinase inhibition assays. Its unique quinazoline-2,4-dione core provides a distinct chemical starting point for developing inhibitors that may overcome resistance to 4-anilinoquinazoline-based drugs.

Selectivity Profiling in Normal vs. Cancer Cell Lines

The class-level selectivity for endothelial cells over cancer cells and normal fibroblasts [1] makes this compound a candidate for experiments designed to parse the differential signaling requirements of VEGFR-2 in angiogenic versus tumor-cell contexts. This can support drug discovery programs aiming to minimize off-target toxicity.

Computational Chemistry and Structure-Based Drug Design

As a structurally defined hybrid molecule based on a pharmacophore known to interact with the VEGFR-2 hinge region [1], this compound is a valuable ligand for molecular docking and dynamics simulations. It can serve as a probe to validate new computational models or to train machine learning algorithms focused on predicting kinase inhibitor selectivity.

Chemical Biology Probe for Studying Angiogenesis Mechanisms

With its dual chromone-quinazoline scaffold and potential for distinct VEGFR-2 binding [1], this compound can be used as a chemical biology probe to dissect the role of VEGFR-2 glycosylation states or dimerization patterns in endothelial cell tube formation assays.

Application
Selection Property
Validation Focus
VEGFR-2 kinase inhibition studies
Quinazoline-2,4-dione core binding differentiation
VEGFR-2 kinase assay inhibitory activity
Selectivity profiling in endothelial vs. fibroblast cells
Reported endothelial-cell selectivity context
Cell viability endpoints in HUVEC and HU02 fibroblast models
Computational docking and structure-based design
Predicted hinge-region binding orientation
Binding mode validation via molecular dynamics
Angiogenesis mechanism probe (tube formation assays)
Dual chromone-quinazoline scaffold for mechanistic studies
Tube formation assay endpoint monitoring
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